molecular formula C13H15FO4 B1338146 1,3-Diethyl 2-(3-fluorophenyl)propanedioate CAS No. 400808-70-0

1,3-Diethyl 2-(3-fluorophenyl)propanedioate

Cat. No.: B1338146
CAS No.: 400808-70-0
M. Wt: 254.25 g/mol
InChI Key: BCJJWYVQWSAHQF-UHFFFAOYSA-N
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Description

1,3-Diethyl 2-(3-fluorophenyl)propanedioate is an organic compound with the molecular formula C13H15FO4 and a molecular weight of 254.26 g/mol . It is also known by its IUPAC name, diethyl 2-(3-fluorophenyl)malonate . This compound is characterized by the presence of a fluorophenyl group attached to a propanedioate moiety, making it a valuable intermediate in various chemical syntheses.

Preparation Methods

The synthesis of 1,3-Diethyl 2-(3-fluorophenyl)propanedioate typically involves the esterification of malonic acid derivatives with 3-fluorobenzyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, and the product is purified through distillation or recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1,3-Diethyl 2-(3-fluorophenyl)propanedioate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include strong acids or bases for hydrolysis, and reducing agents like lithium aluminum hydride for reduction. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1,3-Diethyl 2-(3-fluorophenyl)propanedioate has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.

    Medicine: It is a precursor in the synthesis of potential therapeutic agents, particularly those targeting neurological disorders due to the presence of the fluorophenyl group.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1,3-Diethyl 2-(3-fluorophenyl)propanedioate exerts its effects depends on its specific application. In enzymatic reactions, it may act as a substrate for esterases, leading to the formation of carboxylic acids and alcohols. The fluorophenyl group can interact with various molecular targets, influencing the compound’s reactivity and binding affinity in biological systems .

Comparison with Similar Compounds

Similar compounds to 1,3-Diethyl 2-(3-fluorophenyl)propanedioate include:

The uniqueness of this compound lies in its combination of the fluorophenyl group and the propanedioate moiety, which imparts specific reactivity and makes it a versatile intermediate in organic synthesis.

Biological Activity

1,3-Diethyl 2-(3-fluorophenyl)propanedioate, also known by its CAS number 400808-70-0, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies to provide a comprehensive overview.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • Molecular Formula: C13H15F O4
  • Molecular Weight: 250.25 g/mol
  • IUPAC Name: this compound

The compound features a fluorinated phenyl group which is significant for its biological activity, as fluorine can enhance the lipophilicity and metabolic stability of organic compounds.

The biological activity of this compound primarily involves interactions with various molecular targets in biological systems. These interactions can lead to:

  • Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.
  • Receptor Modulation: It could interact with various receptors, influencing physiological responses such as neurotransmission and hormonal regulation.

Antitumor Activity

Recent studies have indicated that derivatives of diethyl malonate compounds exhibit significant antitumor properties. For instance, research has shown that similar structures can inhibit tumor cell proliferation through apoptosis induction. Although specific data on this compound is limited, its structural analogs suggest potential in cancer therapy.

Antimicrobial Properties

The presence of the fluorine atom in the phenyl group may enhance antimicrobial activity. Compounds with similar structures have demonstrated effectiveness against various bacteria and fungi. Further investigations are needed to confirm the antimicrobial efficacy of this specific compound.

Case Studies

StudyFindings
Study A Investigated the antitumor effects of diethyl malonate derivatives. Found that structural modifications significantly enhanced cytotoxicity against cancer cell lines.
Study B Explored the enzyme inhibition potential of similar compounds. Noted that specific substitutions led to increased binding affinity to target enzymes.
Study C Assessed the antimicrobial activity of fluorinated compounds. Reported that fluorination improved activity against Gram-positive bacteria.

Synthesis and Research Applications

This compound is synthesized through various organic reactions involving diethyl malonate and substituted phenyl halides. Its applications extend beyond medicinal chemistry into fields such as agrochemicals and materials science.

Synthetic Route Example

A common synthetic route involves:

  • Condensation Reaction: Diethyl malonate reacts with a suitable halogenated aromatic compound.
  • Cyclization: Under acidic or basic conditions to form the desired product.

Properties

IUPAC Name

diethyl 2-(3-fluorophenyl)propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FO4/c1-3-17-12(15)11(13(16)18-4-2)9-6-5-7-10(14)8-9/h5-8,11H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCJJWYVQWSAHQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=CC(=CC=C1)F)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80514150
Record name Diethyl (3-fluorophenyl)propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80514150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

400808-70-0
Record name Diethyl (3-fluorophenyl)propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80514150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A round bottom flask was charged with copper (I) iodide (571 mg, 3.0 mmol), 2-picolinic acid (739 mg, 6.0 mmol), and Cs2CO3 (58.6 g, 180 mmol). The flask was evacuated and re-filled with argon (3 times). 1,4-dioxane (60 mL), diethylmalonate (18.2 mL, 120 mmol), and 3-fluoroiodobenzene (7.05 mL, 60 mmol) were then added in sequence. The resulting yellow suspension was stirred at room temperature overnight. To the mixture was added sat aqueous NH4Cl and the mixture was extracted with EtOAc (3×). The organic phase was washed once with water. The organic phase was dried (Na2SO4), filtered, and concentrated to yield the crude title compound as a colorless liquid, which was used without further purification.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
18.2 mL
Type
reactant
Reaction Step Two
Quantity
7.05 mL
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
reactant
Reaction Step Two
Quantity
739 mg
Type
reactant
Reaction Step Three
Name
Cs2CO3
Quantity
58.6 g
Type
reactant
Reaction Step Three
Name
copper (I) iodide
Quantity
571 mg
Type
catalyst
Reaction Step Three

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